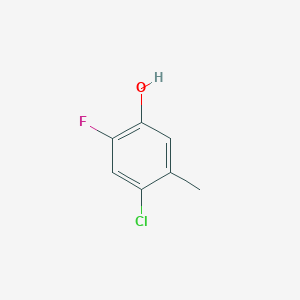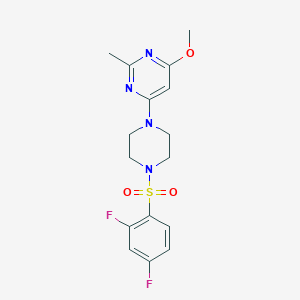
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemical entity that appears to be related to a class of compounds known for their biological properties, particularly in medicinal chemistry. The presence of a sulfonyl group attached to a piperazine ring and a difluorophenyl group suggests potential biological activity, which could be explored for various therapeutic applications.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach includes Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction, to obtain high yields and good functional group transformations . These methods are indicative of the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of a sulfonyl group and a difluorophenyl moiety in the compound suggests that it could interact with biological targets through multiple non-covalent interactions. Density Functional Theory (DFT) studies, including the analysis of frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), can provide insights into the reactive sites and electronic properties of such compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including interactions with enzymes and biological receptors. For instance, sulfamates with piperazinyl-ureido moieties have been shown to inhibit carbonic anhydrase enzymes, which are important targets for anticancer drugs . The specific functional groups present in the compound can dictate its reactivity and potential as a pharmacophore.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's biological activity and therapeutic potential. For example, the nature of substitutions on the benzhydryl and sulfonamide rings has been found to influence antibacterial activity . Additionally, the electronic properties obtained from DFT calculations can predict the absorption spectra and reactivity of the compound .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Compounds similar to the queried chemical, specifically 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives exhibited significant activity against pathogenic bacterial and fungal strains, indicating potential for further research in this area (Mallesha & Mohana, 2014).
Anti-proliferative and Anticancer Activities
- Pyrimidine-piperazine conjugates have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities compared to standard drugs. These findings suggest a potential application in cancer treatment (Parveen et al., 2017).
Solubility Studies
- Studies on compounds containing elements of the queried chemical, such as posaconazole and voriconazole, have provided insights into their solubility in various solvents. This information is critical for drug formulation and delivery (Moodley, Chetty, & Ramjugernath, 2019).
Herbicidal Activity
- Triazolopyrimidine sulfonamide, a related compound, has shown promise as an acetohydroxyacid synthase-inhibiting herbicide. Modifications in its structure have led to compounds with high herbicidal activity and faster degradation rates in soil, which could be beneficial for agricultural applications (Chen et al., 2009).
Antioxidant Activities
- Novel piperazine derivatives have been synthesized and evaluated for antioxidant activities. Some of these compounds exhibited significant antimicrobial activity against pathogens, demonstrating their potential in therapeutic applications (Mallesha & Mohana, 2011).
Synthesis and Structural Analysis
- The synthesis of novel compounds with structures similar to the queried chemical has been achieved, including studies on their crystal structure and molecular interactions. Such research aids in understanding the properties and potential applications of these compounds in various fields (Kumara et al., 2017).
Anticancer and Pharmacological Applications
- Methylpyrimidine sulfonyl piperazine derivatives, with a structural resemblance to the queried compound, have been synthesized and tested for antibacterial, anthelmintic, and anti-inflammatory activities. Some of these compounds showed potent pharmacological activities, indicating their potential in drug development (Mohan et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-11-19-15(10-16(20-11)25-2)21-5-7-22(8-6-21)26(23,24)14-4-3-12(17)9-13(14)18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDFTOJJKLHCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

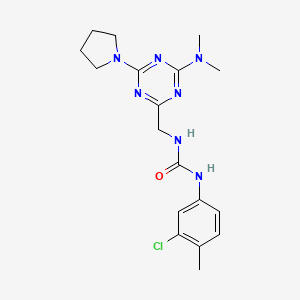
![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
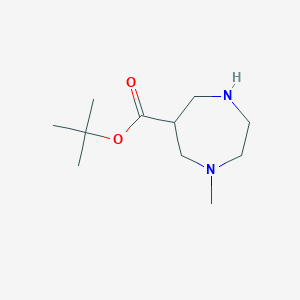
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
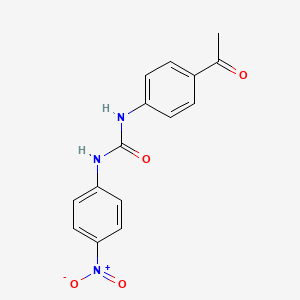
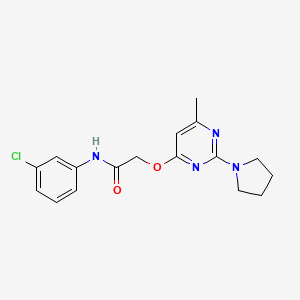
![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)
![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)
